2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide
Description
Overview of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research
Nitrogen and sulfur-containing heterocycles are of paramount importance in contemporary chemical research due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. chemscene.compensoft.netnih.gov These heterocycles can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for biological receptor binding. biointerfaceresearch.com The unique electronic configurations of nitrogen and sulfur impart distinct physicochemical properties to the heterocyclic rings, influencing their reactivity, stability, and biological function. pensoft.netnih.gov
The Role of Pyridine (B92270) Derivatives in Advanced Organic and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of bioactive compounds and functional materials. nih.gov Its presence is noted in essential natural molecules like vitamins and alkaloids. nanobioletters.com In medicinal chemistry, the pyridine scaffold is a key component in numerous approved drugs, where it can serve as a pharmacophore, influence solubility, and participate in crucial binding interactions with biological targets. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nanobioletters.com
Importance of 1,2,4-Triazole (B32235) Moieties in Ligand Design and Bioactive Compounds
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is another privileged structure in drug discovery and coordination chemistry. researchgate.net This moiety is known for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. biointerfaceresearch.com Consequently, 1,2,4-triazole derivatives have been successfully developed as antifungal, antiviral, and anticancer agents. researchgate.net In the realm of coordination chemistry, the nitrogen atoms of the triazole ring are excellent coordinating sites for metal ions, making them valuable components in the design of novel ligands and metal-organic frameworks.
The Carbothioamide Functional Group in Synthetic and Coordination Chemistry
The carbothioamide group, also known as a thioamide, is characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. This functional group is a key building block in the synthesis of various sulfur-containing heterocycles. The presence of both sulfur and nitrogen atoms makes the carbothioamide group an excellent chelating agent for a wide range of metal ions, leading to its extensive use in coordination chemistry. Carbothioamide derivatives have also demonstrated a variety of biological activities, including anticancer and antimicrobial properties.
Rationale for Comprehensive Investigation of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide
The combination of the pyridine, 1,2,4-triazole, and carbothioamide moieties within a single molecule, this compound, presents a compelling case for its comprehensive investigation. The pyridine ring provides a robust and versatile scaffold, the 1,2,4-triazole ring offers potential for enhanced biological activity and metabolic stability, and the carbothioamide group introduces a strong metal-coordinating site and an additional pharmacophoric element. This unique trifecta of functional groups suggests that the compound could exhibit interesting properties in medicinal chemistry, particularly as a potential therapeutic agent, and in coordination chemistry as a versatile ligand for the synthesis of novel metal complexes with potential catalytic or material applications. The lack of extensive research on this specific compound highlights an opportunity for future scientific exploration to unlock its full potential.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-8(14)6-1-2-11-7(3-6)13-5-10-4-12-13/h1-5H,(H2,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFGGIMMAZCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbothioamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide suggests several plausible synthetic disconnections. The most logical approaches involve cleaving the bond between the pyridine (B92270) and triazole rings or deconstructing the triazole ring itself.
Route A: C-N Bond Disconnection This primary approach involves a disconnection at the C2-position of the pyridine ring, separating the two heterocyclic systems. This leads to a pyridinyl electrophile and a triazole nucleophile. The key precursors identified are a 2-halopyridine-4-carbothioamide (or a synthetic equivalent like a nitrile) and 1H-1,2,4-triazole . The transformation of a functional group at the 4-position, such as a nitrile (-CN), into the desired carbothioamide (-CSNH2) is a critical subsequent or preceding step.
Route B: Triazole Ring Formation An alternative strategy involves the formation of the 1,2,4-triazole (B32235) ring on a pre-functionalized pyridine scaffold. This retrosynthetic route breaks down the triazole ring, leading to a 2-hydrazinopyridine derivative. This intermediate contains the necessary N-N bond to construct the triazole ring through cyclization with a one-carbon source. The carbothioamide group could be introduced before or after the triazole ring formation.
These two primary retrosynthetic pathways form the basis for the development of multi-step synthetic routes to the target compound.
Development and Optimization of Precursor Synthesis
Synthesis of 2-Halopyridine-4-carbonitrile: The precursor 2-halopyridine-4-carbonitrile is a versatile intermediate. The synthesis of 4-cyanopyridine can be achieved through the ammoxidation of 4-methylpyridine, reacting it with ammonia and air in the presence of a catalyst at high temperatures chemicalbook.comgoogle.com. Halogenation of the pyridine ring can then be performed. Alternatively, specific isomers like 4-chloropyridine-2-carbonitrile have been synthesized from 4-nitropyridine N-oxide using reagents like ethyl chloroformate and trimethylsilyl cyanide (TMSCN) iucr.org. Optimization of these reactions typically involves fine-tuning the catalyst system, reaction temperature, and pressure to maximize yield and selectivity google.com.
Synthesis of 2-Hydrazinopyridine Derivatives: The synthesis of 2-hydrazinopyridine precursors is commonly achieved through the nucleophilic substitution of a 2-halopyridine with hydrazine hydrate researchgate.net. The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent google.com. To improve reaction rates and selectivity, optimization may involve the selection of an appropriate solvent and the use of an acid-binding agent to neutralize the hydrogen halide byproduct google.com.
Formation of the Carbothioamide Group: The conversion of a pyridine-4-carbonitrile to the corresponding pyridine-4-carbothioamide is a crucial step. This transformation can be efficiently carried out using various sulfuring agents. A high-yield method involves reacting the nitrile with a hydrosulfide source, such as sodium hydrosulfide, often in the presence of an amine hydrochloride in a mixed solvent system like water/dioxane researchgate.net. Other reagents, such as Lawesson's reagent, are also known to facilitate the conversion of nitriles to thioamides .
The table below summarizes the key precursor synthetic steps and typical conditions.
| Precursor | Starting Material(s) | Key Reagents & Conditions |
| 2-Halo-4-cyanopyridine | 4-Methylpyridine or Pyridine N-oxide | 1. Ammoxidation (NH₃, air, catalyst, high temp.) followed by halogenation. 2. For 2-CN variant: From 4-nitropyridine N-oxide with TMSCN iucr.org. |
| 2-Hydrazinopyridine | 2-Halopyridine | Hydrazine hydrate (N₂H₄·H₂O), reflux in solvent (e.g., ethanol) researchgate.netgoogle.com. |
| Pyridine-4-carbothioamide | Pyridine-4-carbonitrile | Sodium hydrosulfide (NaSH), diethylamine hydrochloride, water/dioxane, room temp researchgate.net. |
Direct and Multi-Step Synthetic Pathways to this compound
Based on the retrosynthetic analysis and precursor availability, two primary multi-step pathways can be proposed for the synthesis of the target compound.
Pathway A: Nucleophilic Aromatic Substitution Route
This pathway begins with a pre-formed 2-halopyridine derivative and introduces the triazole ring via nucleophilic aromatic substitution (SNAr).
Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile: A 2-halopyridine-4-carbonitrile (e.g., 2-chloro-4-cyanopyridine) is reacted with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent such as DMF or DMSO. The reaction involves the displacement of the halide by the triazole nucleophile.
Step 2: Thionation of the Nitrile: The resulting 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is then converted to the final carbothioamide. This is achieved by reacting it with a sulfuring agent, such as an aqueous solution of sodium hydrosulfide researchgate.net.
Pathway B: Triazole Ring Formation Route
This alternative pathway involves constructing the triazole ring onto a pyridine scaffold that already contains a hydrazine moiety.
Step 1: Synthesis of 2-hydrazinylpyridine-4-carbonitrile: A 2-halopyridine-4-carbonitrile is reacted with an excess of hydrazine hydrate to form the corresponding 2-hydrazinylpyridine derivative google.com.
Step 2: Cyclization to form the Triazole Ring: The 2-hydrazinyl intermediate is then cyclized. A common method for forming 1,2,4-triazoles from hydrazines is the Einhorn-Brunner reaction or reaction with formamide or other one-carbon synthons, which upon heating, leads to the formation of the triazole ring.
Step 3: Conversion to Carbothioamide: The nitrile group of the resulting 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is converted to the carbothioamide using methods described previously researchgate.net.
The table below outlines the proposed reaction schemes.
| Pathway | Step | Description | Reagents & Conditions |
| A | 1 | SNAr reaction to couple the pyridine and triazole rings. | 2-chloro-4-cyanopyridine, 1H-1,2,4-triazole, Base (e.g., K₂CO₃), DMF. |
| A | 2 | Conversion of the nitrile group to a carbothioamide. | H₂S or NaSH in a suitable solvent system researchgate.net. |
| B | 1 | Synthesis of the hydrazine precursor. | 2-chloro-4-cyanopyridine, Hydrazine hydrate, reflux google.com. |
| B | 2 | Cyclization to form the 1,2,4-triazole ring. | Formamide or other C1 sources, heat. |
| B | 3 | Conversion of the nitrile group to a carbothioamide. | H₂S or NaSH in a suitable solvent system researchgate.net. |
Investigation of Green Chemistry Approaches in the Synthesis of this compound
Applying the principles of green chemistry can significantly improve the environmental footprint of the synthesis. Several strategies can be envisioned for the production of the target compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products tubitak.gov.tr. The SNAr reaction to form the C-N bond between the pyridine and triazole rings (Pathway A, Step 1) and the cyclization step to form the triazole ring (Pathway B, Step 2) are excellent candidates for microwave-assisted synthesis thieme-connect.comnih.govmdpi.com. This technique can enhance the efficiency of incorporating triazole ligands onto pyridine scaffolds tubitak.gov.trthieme-connect.com.
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. The synthesis of carbothioamide derivatives has been successfully demonstrated under solvent-free conditions, for instance by grinding reagents together, sometimes with a solid support like silica gel ajol.info. This approach could be applied to the final thionation step of the synthesis.
Use of Greener Solvents: When solvents are necessary, replacing hazardous options like DMF or chlorinated solvents with more environmentally benign alternatives such as ethanol, water, or ionic liquids is a key green chemistry principle nih.gov. The conversion of nitriles to thioamides has been reported in aqueous systems, representing a significant green improvement researchgate.net.
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" reaction avoids the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste. A potential one-pot synthesis could involve the formation of the 2-hydrazinopyridine followed by in-situ cyclization and thionation without intermediate workup.
Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)
The target compound, this compound, is an achiral molecule. It does not possess any stereocenters or elements of chirality, such as axial or planar chirality. Therefore, it cannot exist as enantiomers or diastereomers. As a result, considerations of stereoselective synthesis or chiral resolution are not applicable to the synthesis of this specific compound.
Scale-Up Considerations and Process Chemistry for Efficient Production
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of process chemistry and safety.
Reagent Selection and Cost: For large-scale synthesis, the cost and availability of starting materials are critical. Routes starting from inexpensive bulk chemicals like 4-methylpyridine would be favored. The choice of reagents, such as the base for the SNAr reaction or the sulfuring agent, will be dictated by cost, efficiency, and safety on a large scale.
Reaction Conditions and Safety:
Temperature Control: SNAr reactions can be exothermic. A robust cooling system is necessary to control the reaction temperature and prevent runaway reactions.
Handling of Hazardous Reagents: The use of hydrazine is a significant safety concern due to its toxicity and potential explosivity. Strict protocols for handling, storage, and quenching are required. Similarly, sulfuring agents like H₂S (or reagents that generate it) are toxic and require contained systems and scrubbing procedures to manage off-gassing.
Process Optimization: Key process parameters such as reaction concentration, temperature, addition rates, and mixing efficiency must be optimized to ensure consistent product quality, maximize yield, and minimize the formation of impurities. The development of a robust impurity profile is essential for quality control.
Workup and Purification: On a large scale, purification by chromatography is often economically unfeasible. The process should be designed to yield a product that can be purified through crystallization. This involves selecting appropriate solvent systems for reaction and crystallization to ensure high purity and yield. Filtration and drying equipment must also be suitable for the scale of production.
Waste Management: A critical aspect of process chemistry is the management of waste streams. The process should be designed to minimize waste generation. Aqueous and organic waste must be treated to neutralize hazardous components before disposal, adhering to environmental regulations.
By addressing these considerations, a safe, efficient, and economically viable process for the large-scale production of this compound can be developed.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of a molecule. For compounds containing both pyridine (B92270) and triazole rings, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.netmdpi.comresearchgate.netdergipark.org.tr These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Furthermore, these methods are used to determine the distribution of electron density and calculate global reactivity descriptors. Such descriptors, derived from the energies of frontier molecular orbitals, help predict how the molecule will interact with other chemical species, indicating its potential as a nucleophile or an electrophile. mdpi.comresearchgate.net
Conformational Analysis and Prediction of Stable Tautomeric Forms
The 1,2,4-triazole (B32235) ring is known for exhibiting prototropic tautomerism, where a proton can shift between different nitrogen atoms within the ring. researchgate.netresearchgate.net This phenomenon is crucial as different tautomers can have distinct chemical reactivities and biological activities. Computational studies on similar 1,2,4-triazole derivatives often involve calculating the relative energies of all possible tautomers (e.g., 1H, 2H, and 4H forms) to predict the most stable isomer in various environments, such as in the gas phase or in solution. researchgate.netresearchgate.net
Conformational analysis would also investigate the rotation around the single bonds connecting the pyridine ring, the triazole ring, and the carbothioamide group. By calculating the energy at different dihedral angles, researchers can identify the lowest-energy conformer, which represents the most probable shape of the molecule.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. These maps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For a molecule like 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, MEP analysis would likely highlight the nitrogen atoms of the pyridine and triazole rings, as well as the sulfur atom of the carbothioamide group, as sites of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. mdpi.comnih.gov In related triazole-pyridine structures, the HOMO is often located on the triazole ring and thioether groups, while the LUMO can be distributed across the pyridine and triazole rings. mdpi.comnih.gov
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is for illustrative purposes only, as specific data for the compound is unavailable.
| Parameter | Expected Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Indicates electron-donating capability |
| ELUMO | -1.5 to -3.0 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 3.5 to 5.0 | Relates to chemical reactivity and stability |
Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are used to predict the vibrational frequencies (IR spectra) and the chemical shifts for ¹H and ¹³C NMR spectroscopy. mdpi.com Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions responsible for the observed absorptions. acs.org For related compounds, a strong correlation between calculated and experimental spectroscopic data has often been demonstrated, validating the computational models used. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential therapeutic candidates. Studies on similar pyridine carbothioamide and triazole derivatives have used docking to investigate their binding affinity with various enzymes, such as cyclooxygenase (COX) or kinases. tandfonline.comekb.eg
A typical docking study for this compound would involve:
Identifying a relevant biological target.
Placing the molecule into the active site of the target in various orientations.
Calculating a "docking score" that estimates the binding affinity.
Analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. tandfonline.com
Molecular dynamics (MD) simulations could then be used to study the stability of the docked complex over time, providing a more dynamic picture of the molecular interactions.
Coordination Chemistry and Metal Complexation of 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbothioamide
Ligand Properties: Identification of Potential Donor Atoms (N, S) and Chelation Modes
Based on the structure of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, several potential donor atoms can be identified. The carbothioamide group (-CSNH₂) features both a sulfur atom and a nitrogen atom, both of which are known to coordinate to metal ions. The pyridine (B92270) ring contains a nitrogen atom, and the triazole ring contains three nitrogen atoms. This multiplicity of potential donor sites suggests that the ligand could act in a monodentate, bidentate, or even polydentate bridging fashion.
In related pyridine-triazole systems, chelation commonly occurs through the pyridine nitrogen and a proximal nitrogen from the triazole ring. tuiasi.roresearchgate.net Similarly, ligands containing a carbothioamide group often coordinate through the sulfur atom and a nitrogen atom from an adjacent ring. nih.gov For this compound, a likely chelation mode would involve the pyridine nitrogen and one of the triazole nitrogens, or potentially bridging behavior involving the sulfur and various nitrogen atoms. However, without experimental verification, these remain hypotheses.
Synthesis and Characterization of Transition Metal Complexes (e.g., Cd, Co, Ni, Zn)
There are no published methods for the synthesis of transition metal complexes specifically with this compound. Generally, the synthesis of such complexes involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, often with heating. researchgate.netnih.gov Characterization would typically involve techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the composition and infer the coordination environment of the metal ion. researchgate.netnih.govekb.eg
Spectroscopic Analysis of Metal Complexes (FT-IR, UV-Vis, EPR)
Specific spectroscopic data for complexes of this compound are unavailable. In a typical study:
FT-IR spectroscopy would be used to identify which donor atoms are involved in coordination. A shift in the vibrational frequencies of the C=S and C-N bonds of the carbothioamide group, as well as the C=N vibrations of the pyridine and triazole rings, upon complexation would indicate their participation in bonding to the metal center. tuiasi.ronih.gov
UV-Vis spectroscopy would provide information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal ion. tuiasi.ro
Electron Paramagnetic Resonance (EPR) would be applicable for complexes with unpaired electrons (paramagnetic complexes), providing detailed information about the electronic environment of the metal ion.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes derived from this compound has not been investigated. Techniques like cyclic voltammetry would be employed to study the redox properties of these complexes, such as the stability of different oxidation states of the metal center.
Investigation of Magnetic Properties and Spin States of Metal Complexes
There is no information regarding the magnetic properties or spin states of metal complexes with this ligand. Magnetic susceptibility measurements would be necessary to determine if the complexes are paramagnetic or diamagnetic. nih.govmdpi.com This information helps in determining the number of unpaired electrons and the spin state (high-spin or low-spin) of the central metal ion, which is influenced by the ligand field strength. rsc.orgrsc.org
Potential Catalytic Applications of Metal Complexes Derived from this compound
No catalytic applications have been reported for complexes of this specific ligand. Metal complexes with related pyridine and triazole-based ligands have been explored for various catalytic activities, including oxidation reactions and coupling reactions like the Suzuki-Miyaura coupling. rsc.org The specific electronic and steric environment provided by this compound could potentially lead to novel catalytic properties, but this requires experimental investigation.
Structure Activity Relationship Sar and Molecular Mechanism Studies Preclinical, in Vitro Focus
Design and Synthesis of Analogues and Derivatives of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide
The design and synthesis of analogues of this compound leverage established synthetic methodologies for heterocyclic compounds, particularly those involving the 1,2,4-triazole (B32235) nucleus. The 1,2,4-triazole ring is a key pharmacophore due to its metabolic stability and its ability to act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. pensoft.netpensoft.net Synthetic strategies often focus on modifying the pyridine (B92270) ring, the carbothioamide group, and the triazole moiety to explore the structure-activity relationships (SAR).
A common synthetic route to 1,2,4-triazole-3-thione derivatives involves the intramolecular cyclization of substituted thiosemicarbazides. nih.gov For instance, a relevant hydrazide can be reacted with various substituted isothiocyanates in ethanol under reflux to yield 1,4-disubstituted thiosemicarbazide intermediates. nih.gov These intermediates are then treated with an aqueous base, such as sodium hydroxide, to induce cyclization and form the 4,5-disubstituted-1,2,4-triazole-3-thione core. nih.gov Subsequent S-alkylation with different alkyl or benzyl halides allows for the introduction of diverse substituents at the thiol position, yielding a library of analogues. nih.gov
Another versatile approach involves the condensation of 4-amino-1,2,4-triazole precursors with various aldehydes or ketones to form Schiff bases, which can be further modified. chemmethod.com For example, N-acyl derivatives can be prepared through the addition of acyl chlorides to the azomethine group of a Schiff base. chemmethod.com These can then be converted to N-thiourea derivatives, which may undergo further cyclization reactions. chemmethod.com
The synthesis of pyrazoline carbothioamide and carboxamide derivatives, which share the carbothioamide functional group, often begins with the Claisen-Schmidt condensation of substituted aldehydes with acetophenones to form chalcone analogues. acs.org These chalcones are then reacted with thiosemicarbazide or semicarbazide in a solvent like glacial acetic acid under reflux to yield the final pyrazoline derivatives. acs.org Similarly, the synthesis of novel 1,2,4-triazole derivatives has been achieved through multi-step reactions starting with carbothioamide derivatives that are reacted with hydrazine hydrate. pensoft.netpensoft.net The resulting triazoles can then be coupled with other molecules, such as mefenamic acid, using a coupling agent like DCC. pensoft.netpensoft.net
These synthetic pathways offer extensive possibilities for creating diverse chemical libraries. Modifications can include:
Substitution on the pyridine ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule. nih.gov
Alteration of the carbothioamide linker: Replacing the sulfur atom with oxygen (to form a carboxamide) or modifying the N-substituent to explore its role in target binding. acs.org
Substitution on the triazole ring: Adding different groups to the carbon and nitrogen atoms of the triazole ring to probe steric and electronic requirements for activity. nih.govmdpi.com
A summary of common synthetic reactions is presented below.
| Reaction Type | Starting Materials | Intermediate/Product | Reference |
| Thiosemicarbazide Cyclization | Hydrazide, Isothiocyanate | 1,2,4-Triazole-3-thione | nih.gov |
| Schiff Base Formation & Derivatization | 4-Amino-1,2,4-triazole, Aldehyde | Schiff Base, N-acyl derivative | chemmethod.com |
| Pyrazoline Synthesis | Chalcone, Thiosemicarbazide | Pyrazoline Carbothioamide | acs.org |
| Multi-step Synthesis | Carbothioamide, Hydrazine Hydrate | 1,2,4-Triazole Derivative | pensoft.netpensoft.net |
In Vitro Biological Activity Profiling against Molecular Targets (e.g., enzyme inhibition, receptor binding)
Analogues and derivatives based on the 1,2,4-triazole and carbothioamide scaffolds have been evaluated against a range of molecular targets in vitro, demonstrating significant potential in oncology and other therapeutic areas. The biological activity is highly dependent on the specific structural modifications of the parent compound.
Enzyme Inhibition: A primary area of investigation has been the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
EGFR Tyrosine Kinase: A series of novel 1,2,4-triazole derivatives were synthesized from carbothioamide precursors and evaluated for their cytotoxic effects. pensoft.netpensoft.net The most potent compound, HB5, was found to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in the proliferation of several cancers, including lung and liver carcinomas. pensoft.netpensoft.net
Abl Tyrosine Kinase: In a study of 2-pyrazolinyl-1-carbothioamide derivatives, the most active compound against HCT116 human colon cancer cells also demonstrated good inhibitory activity in in vitro kinase assays against Abelson murine leukemia viral oncogene homolog 1 (Abl 1) tyrosine kinase. nih.gov
Carbonic Anhydrases (CAs): Triazolyl pyridine moieties have been incorporated into sulfonamide and coumarin scaffolds to create potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Specifically, certain derivatives showed high affinity for the tumor-associated isoforms hCA IX and XII, which are implicated in tumorigenesis. mdpi.com
Receptor Binding and Other Targets:
Constitutive Androstane Receptor (CAR): Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine were identified as direct agonists of the human constitutive androstane receptor (CAR, NR1I3) in nanomolar concentrations. nih.gov CAR is a nuclear receptor that plays a significant role in hepatic functions and metabolism. nih.gov
TIM-3 Inhibition: An integrated computational and experimental approach identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). nih.gov TIM-3 is an immune checkpoint receptor and a target for cancer immunotherapy. nih.gov
The table below summarizes the in vitro activity of representative compounds against specific molecular targets.
| Compound Class | Molecular Target | Biological Activity | Cell Line/Assay | Reference |
| 1,2,4-Triazole derivative (HB5) | EGFR Tyrosine Kinase | Inhibition of kinase activity | Enzyme inhibition assay | pensoft.netpensoft.net |
| 2-Pyrazolinyl-1-carbothioamide | Abl 1 Tyrosine Kinase | Good inhibitory activity | In vitro kinase assay | nih.gov |
| Coumarin-triazolyl-pyridine | Carbonic Anhydrase IX & XII | Potent and selective inhibition | Enzyme inhibition assay | mdpi.com |
| Imidazo[1,2-a]pyridine-triazole | Constitutive Androstane Receptor (CAR) | Agonist activity (nanomolar) | Cellular reporter assay | nih.gov |
| Triazolyl-phenyl-methanamide | TIM-3 Receptor | Potent and selective inhibition | Binding affinity assay | nih.gov |
Elucidation of Molecular Mechanisms of Action at the Biochemical and Cellular Level (in vitro)
In vitro studies on analogues of this compound have begun to unravel their molecular mechanisms of action, particularly in the context of cancer. These investigations typically follow the identification of potent compounds from biological screens and aim to understand the downstream biochemical and cellular consequences of target engagement.
A key mechanism observed for several anticancer 1,2,4-triazole and carbothioamide derivatives is the induction of apoptosis, or programmed cell death.
Apoptosis Induction and Cell Cycle Arrest: A study on 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety found that the most active compound, HB5, induced cell death in Hep G2 hepatocyte carcinoma cells primarily through apoptosis rather than necrosis. pensoft.netpensoft.net This was confirmed by flow cytometry. pensoft.net Furthermore, treatment with HB5 led to the arrest of cancer cells in the S and G2/M phases of the cell cycle. pensoft.netpensoft.net This dual action of cell cycle arrest and apoptosis induction was directly linked to the compound's ability to inhibit EGFR tyrosine kinase, an enzyme essential for cell proliferation and cell cycle progression. pensoft.netpensoft.net
DNA Fragmentation: In another study, two novel 1,2,4-triazole derivatives, MPA and OBC, were evaluated for their anticancer properties. researchgate.net In vitro DNA fragmentation assays showed that both compounds, particularly OBC, were effective in inducing apoptosis, as evidenced by the characteristic laddering of DNA. researchgate.net
Annexin-V and PARP Cleavage: The anticancer mechanism of a potent 2-pyrazolinyl-1-carbothioamide derivative was investigated through further biological studies. nih.gov These included apoptosis assays that examined the externalization of phosphatidylserine using annexin-V staining and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. nih.gov
For compounds developed as antitubercular agents, a different mechanism of action has been elucidated.
Prodrug Activation: A series of 3-thio-1,2,4-triazole analogues containing an aromatic nitro group were found to be potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov Studies to determine the mechanism of action revealed that these compounds are likely prodrugs. They require activation by the F420-dependent nitroreductase enzyme, Ddn. nih.gov This mechanism is similar to that of the established tuberculosis drug pretomanid. nih.gov Circumventing this activation requirement was achieved with non-nitro-containing analogues, which provides a strategy to overcome potential resistance mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for molecular interactions. Several QSAR studies have been conducted on 1,2,4-triazole and carbothioamide derivatives to guide the design of more potent agents.
2D-QSAR Studies: A two-dimensional (2D) QSAR study was performed on a series of 1H-pyrazole-1-carbothioamide derivatives with EGFR kinase inhibitory activity. nih.gov The study employed statistical methods such as stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.gov The resulting models indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors, which are topological descriptors that encode information about the connectivity and branching of the molecule. nih.gov The predictive power of the models was validated using leave-one-out cross-validation and external test sets, and the models were subsequently used to design new compounds with potentially higher potency. nih.gov
3D-QSAR Studies: Three-dimensional (3D) QSAR approaches provide insights into the steric and electrostatic field requirements for ligand-receptor binding. A 3D-QSAR study was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with anticancer activity using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.gov
The model generated showed a strong correlation between the structural features and the biological activity (r² = 0.8713) and demonstrated good internal and external predictive power. nih.gov
The analysis of the model's steric and electrostatic fields provided crucial information for design. It highlighted specific regions around the molecule where bulky groups (steric favorability) or electronegative/electropositive groups (electrostatic favorability) would enhance anticancer activity. nih.gov For example, the model revealed specific data points where steric and electrostatic properties contributed significantly to the molecule's activity, guiding future modifications. nih.gov
These QSAR models serve as valuable predictive tools. By quantifying the relationship between molecular descriptors (e.g., lipophilicity, electronic properties, size, shape) and biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. fiveable.mefrontiersin.org
Target Identification and Validation Strategies Using Proteomics or Genomics Approaches
Identifying the specific molecular target of a compound discovered through phenotypic screening is a critical step in drug development. Modern proteomics and genomics approaches offer powerful strategies for target deconvolution and validation. While proteomics studies were not prominently found for this compound or its immediate analogues in the reviewed literature, a compelling example of a genomics-based strategy has been successfully applied to a related class of compounds.
Genomics-Based Target Validation via Resistant Mutant Mapping: A highly effective strategy for elucidating the mechanism of action or identifying the activating enzyme for antimicrobial agents is to generate and analyze drug-resistant mutants. This approach was used to investigate the molecular mechanism of potent nitro-containing 1,2,4-triazolyl pyridine antitubercular agents. nih.gov
The process involved the following steps:
Selection of Resistant Mutants: Wild-type Mycobacterium tuberculosis (Mtb) was cultured in the presence of a nanomolar-potent nitro-containing compound from the series. This selective pressure led to the isolation of Mtb colonies that had developed resistance to the compound. nih.gov
Whole-Genome Sequencing: The genomic DNA from these resistant isolates was extracted and subjected to whole-genome sequencing. nih.gov
Identification of Mutations: The genomes of the resistant mutants were compared to the genome of the parent wild-type strain to identify genetic mutations. The analysis revealed mutations in genes that are required for the biosynthesis of coenzyme F420 and in the gene encoding the F420-dependent nitroreductase, Ddn. nih.gov
This genomic evidence strongly suggested that the nitro-containing 1,2,4-triazolyl pyridines are not direct inhibitors but are prodrugs. Their activation into a toxic agent is dependent on the activity of the Ddn enzyme, a mechanism analogous to that of the clinical TB drug pretomanid. nih.gov This finding not only validated Ddn as a key component of the compound's mechanism of action but also highlighted a potential liability, as mutations in this pathway confer resistance. This knowledge allowed researchers to rationally design subsequent analogues lacking the nitro group to circumvent this specific resistance mechanism. nih.gov This genomics-driven approach provides a clear and definitive method for validating a drug's mode of action in vitro and in a cellular context.
Advanced Methodologies and Techniques in 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbothioamide Research
Application of Flow Chemistry and Microfluidic Systems for Synthesis
Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com The synthesis of heterocyclic compounds, such as those containing pyrazole (B372694) and triazole rings, has been successfully adapted to flow chemistry systems. mdpi.comnih.gov
For a molecule like 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, a multi-step synthesis could be designed in a continuous flow setup. This approach, often referred to as reaction telescoping, allows for multiple chemical transformations to occur sequentially without the need for isolating intermediates. uc.pt For instance, the formation of the triazole ring, which can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is well-suited for flow chemistry. nih.gov A packed-bed reactor containing a heterogeneous copper catalyst could be employed, allowing for high yields and easy removal of the catalyst from the product stream. nih.gov
Subsequent functionalization of the pyridine (B92270) ring and the introduction of the carbothioamide group could be performed in downstream modules of the flow system. The precise control over temperature, pressure, and residence time in microfluidic reactors can lead to higher yields, fewer byproducts, and a safer process, especially when dealing with potentially hazardous reagents or exothermic reactions. uc.pt
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Triazole Compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |
| Yield | Variable, often moderate | Generally higher and more consistent nih.gov |
| Safety | Handling of potentially unstable intermediates | Improved safety due to small reaction volumes and better heat dissipation mdpi.comuc.pt |
| Scalability | Difficult and requires process re-optimization | Readily scalable by running the system for longer periods uc.pt |
| Purification | Often requires extensive chromatography | In-line purification techniques can be integrated uc.pt |
High-Throughput Screening (HTS) in Compound Synthesis and Activity Evaluation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. sbpdiscovery.orgstanford.edu For this compound, HTS would be instrumental in evaluating its potential as a therapeutic agent. This could involve screening against a panel of biological targets, such as enzymes or receptors, in formats of 384- or 1536-well plates. sbpdiscovery.org
The assays used in HTS can be diverse, ranging from biochemical assays that measure enzyme inhibition to cell-based assays that assess the compound's effect on cellular pathways. ewadirect.com For example, if the target is a specific enzyme, an assay could be designed to detect a change in fluorescence or luminescence upon enzyme inhibition. sbpdiscovery.org
Furthermore, HTS is not limited to activity evaluation. It can also be integrated with automated synthesis platforms to rapidly generate libraries of analogues of the lead compound. This allows for the efficient exploration of the structure-activity relationship (SAR), where systematic modifications are made to the molecule to optimize its potency and other pharmacological properties. nih.gov
Table 2: Example of a High-Throughput Screening Cascade for an Enzyme Inhibitor
| Screening Stage | Purpose | Assay Format | Hit Criteria |
|---|---|---|---|
| Primary Screen | Identify initial hits from a large compound library | Single concentration biochemical assay | >50% inhibition |
| Confirmatory Screen | Confirm the activity of primary hits | Re-testing of primary hits in the same assay | Activity confirmed |
| Dose-Response Assay | Determine the potency (e.g., IC50) of confirmed hits | Serial dilution of compounds in the biochemical assay | IC50 < 10 µM |
| Selectivity Screen | Assess the specificity of hits against related enzymes | Similar biochemical assays with related enzymes | >10-fold selectivity for the primary target |
| Cell-based Assay | Evaluate the activity of hits in a cellular context | Cell-based assay measuring a relevant biological endpoint | Cellular activity consistent with enzyme inhibition |
Advanced Chromatographic Techniques (e.g., HPLC, SFC) for Purity Assessment and Isolation
The purity of a compound is paramount in chemical and biological research. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for the purification and purity assessment of novel compounds like this compound. twistingmemoirs.com
Reversed-phase HPLC (RP-HPLC) is a commonly used method for the purification of polar organic molecules. However, for certain compounds, particularly those that are chiral or have poor solubility in common HPLC solvents, SFC can offer significant advantages. nih.gov SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. twistingmemoirs.com This makes SFC a greener and more efficient alternative to traditional HPLC. nih.gov
For chiral separations, SFC has proven to be particularly effective, often providing better resolution and higher throughput than HPLC. youtube.comchromatographyonline.com Given that derivatives of the title compound might be chiral, SFC would be a valuable technique for isolating individual enantiomers to study their distinct biological activities.
Table 3: Comparison of HPLC and SFC for Purification
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic solvents and water | Supercritical Carbon Dioxide twistingmemoirs.com |
| Separation Speed | Generally slower | Faster due to lower viscosity and higher diffusivity of the mobile phase twistingmemoirs.com |
| Solvent Consumption | High, especially for preparative scale | Significantly lower, making it more environmentally friendly twistingmemoirs.comnih.gov |
| Resolution for Chiral Compounds | Good, but can be challenging | Often provides superior resolution and faster method development youtube.com |
| Cost | Lower initial instrument cost | Higher initial instrument cost, but lower operating costs due to reduced solvent usage youtube.com |
Biophysical Techniques for Ligand-Target Binding Studies (e.g., SPR, ITC)
Understanding the interaction between a small molecule (ligand) and its biological target is crucial for drug development. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into these binding events. toray-research.co.jp
SPR is a label-free technique that measures the change in mass on a sensor chip as a ligand binds to an immobilized target protein. toray-research.co.jp This allows for the real-time monitoring of the binding and dissociation processes, providing kinetic data such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. toray-research.co.jp
ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. toray-research.co.jp This technique provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (Kd) and stoichiometry (n). toray-research.co.jp The combination of kinetic data from SPR and thermodynamic data from ITC offers a comprehensive understanding of the molecular forces driving the ligand-target interaction. toray-research.co.jp
For this compound, these techniques would be invaluable for confirming its direct binding to a putative target and for elucidating the mechanism of action. nih.gov
Table 4: Information Obtained from SPR and ITC
| Technique | Key Parameters Measured | Advantages |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (Kd) toray-research.co.jp | High throughput, provides kinetic information, requires small amounts of sample toray-research.co.jp |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) toray-research.co.jp | Provides a complete thermodynamic profile, solution-based measurement without immobilization toray-research.co.jp |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Complex Derivatization
Future synthetic research should focus on creating more efficient, versatile, and scalable methods for producing 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide and its analogs. The development of novel synthetic pathways is crucial for generating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Key areas for exploration include:
Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form complex products in a single step could significantly improve efficiency and reduce waste compared to traditional multi-step syntheses. chemmethod.com
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability.
Click Chemistry: The application of click chemistry, such as copper(I)-catalyzed azide-alkyne cycloadditions, could provide a straightforward method for attaching various functional groups to the core structure, facilitating rapid library generation. researchgate.netnih.gov
Late-stage Functionalization: Developing methods to modify the core scaffold after its initial synthesis would be highly valuable. This would allow for the introduction of diverse chemical moieties to fine-tune the compound's properties without needing to redesign the entire synthetic route.
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Multi-step Classical Synthesis | Sequential reactions starting from pyridine-2,5-dicarboxylic acid, involving esterification, hydrazinolysis, and cyclization. | Well-established and reliable for producing specific target compounds. | nih.gov |
| Click Chemistry | Utilizing reactions like azide-alkyne cycloadditions to link molecular fragments. | High efficiency, simplicity, and versatility for creating diverse libraries of compounds. | researchgate.netnih.gov |
| Condensation Reactions | Reacting a ketone intermediate with various aryl aldehydes to produce a range of derivatives. | A straightforward method to introduce aryl group diversity into the final structure. | researchgate.net |
Exploration of Advanced Material Science Applications (e.g., sensors, functional polymers)
The unique electronic and structural properties of the triazole and pyridine (B92270) moieties suggest that this compound could have significant applications in material science. evitachem.com The nitrogen atoms in the heterocyclic rings and the sulfur atom of the carbothioamide group can act as effective coordination sites for metal ions.
Future research in this area could investigate:
Chemosensors: The compound and its derivatives could be developed as fluorescent or colorimetric sensors for detecting specific metal ions. The binding of a metal ion to the molecule could induce a conformational change, leading to a measurable change in its photophysical properties. Hydrazine-carbothioamide-based structures have already demonstrated utility as fluorescent probes for ions like Zn²⁺. mdpi.com
Functional Polymers: The molecule could be incorporated as a monomer into polymerization reactions to create functional polymers. These polymers could possess unique properties, such as metal-chelating capabilities, for use in environmental remediation (e.g., removal of heavy metals from water) or as catalysts.
Coordination Complexes: The synthesis of ruthenium(II) complexes with related 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands has been shown to yield compounds with interesting photophysical and electrochemical properties. nih.gov Similar research on the carbothioamide target could lead to the development of novel materials for applications in light-emitting devices or photovoltaics.
Deeper Mechanistic Understanding of Molecular Interactions and Biochemical Pathways
While triazole-containing compounds are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer effects, the specific mechanisms of action are often not fully understood. pensoft.netresearchgate.netnih.gov A deeper investigation into the molecular interactions and biochemical pathways affected by this compound is essential for its rational development as a therapeutic agent.
Key research avenues include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific enzymes, receptors, or other biomolecules that the compound interacts with. Molecular docking studies on similar triazole derivatives have pointed to targets like 14α-demethylase (CYP51) in fungi and EGFR tyrosine kinase in cancer cells. pensoft.netnih.gov
Enzyme Inhibition Studies: Quantitatively assessing the compound's ability to inhibit key enzymes. For instance, carbothioamide derivatives have been evaluated as inhibitors of carbonic anhydrase II and 15-lipoxygenase. nih.gov
Structural Biology: Using X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity. pensoft.net
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways. This could involve studying its impact on cell cycle progression, apoptosis, and other key cellular processes. pensoft.netacs.org
| Potential Target Class | Example Target | Relevance | Reference |
|---|---|---|---|
| Fungal Enzymes | CYP51 (14α-demethylase) | Established target for azole antifungals. | nih.gov |
| Human Enzymes | Carbonic Anhydrase, Lipoxygenase | Implicated in various diseases; targeted by carbothioamides. | nih.gov |
| Kinases | EGFR Tyrosine Kinase | Key target in cancer therapy; inhibited by some triazole derivatives. | pensoft.net |
| Microtubules | Tubulin | Target for anti-mitotic cancer agents; some triazole hybrids show activity. | nih.gov |
| DNA | Direct Binding | A potential mechanism for anticancer activity. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. emanresearch.org These computational tools can accelerate the design and optimization of novel compounds by predicting their properties and activities, thereby reducing the time and cost of experimental work. wjpsronline.com
Future research should leverage AI and ML for:
De Novo Design: Using generative models to design novel derivatives of this compound with enhanced potency and selectivity for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR): Developing ML models to predict the biological activity of new derivatives based on their chemical structure. This can help prioritize which compounds to synthesize and test.
ADMET Prediction: Employing AI algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This can help identify candidates with favorable drug-like properties early in the development process. pensoft.net
Synthesis Pathway Prediction: AI can facilitate the discovery of hit compounds and provide recommendations for their synthetic pathways. emanresearch.org
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| Generative Models | Design new molecules with desired properties. | Accelerates the discovery of novel, optimized lead compounds. | ijhespub.org |
| QSAR Modeling | Predict biological activity from chemical structure. | Prioritizes synthesis efforts on the most promising candidates. | researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by identifying problematic compounds early. | pensoft.net |
| Synthesis Planning | Propose efficient synthetic routes. | Reduces the time and resources required for chemical synthesis. | emanresearch.org |
Emerging Roles of this compound in Interdisciplinary Research Fields
The versatile structure of this compound makes it a candidate for exploration in a variety of interdisciplinary fields beyond traditional medicinal chemistry.
Potential emerging roles include:
Agrochemicals: The 1,2,4-triazole (B32235) moiety is a cornerstone of many commercial fungicides. nih.gov Future research could evaluate the efficacy of this compound and its derivatives against a broad range of plant pathogens, potentially leading to the development of new, more effective crop protection agents. researchgate.netnih.gov
Anti-Biofilm Agents: Bacterial biofilms are a major challenge in clinical settings. Some triazole-functionalized pyridine derivatives have shown promise as anti-biofilm agents. researchgate.net Investigating the ability of the target compound to inhibit biofilm formation in pathogenic bacteria could open up new avenues for combating antibiotic resistance.
Nuclear Receptor Modulation: Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent agonists of the human constitutive androstane receptor (CAR), a key regulator of metabolism. nih.gov This suggests that the triazole-pyridine scaffold could be adapted to create modulators for other nuclear receptors, with potential applications in metabolic diseases.
Antitubercular Agents: The rise of multidrug-resistant tuberculosis necessitates new treatment strategies. A series of compounds containing a 3-thio-1,2,4-triazole moiety showed potent and specific inhibition of Mycobacterium tuberculosis. nih.gov This highlights a critical area for future investigation for the title compound.
By pursuing these diverse research avenues, the scientific community can fully explore and harness the potential of this compound, transforming it from a single molecule into a versatile platform for innovation across multiple scientific disciplines.
Q & A
Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, and how can reaction conditions be optimized using statistical experimental design?
Synthetic routes typically involve coupling pyridine-4-carbothioamide derivatives with 1,2,4-triazole precursors under nucleophilic substitution or transition metal-catalyzed conditions. For optimization, employ a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. Central composite designs or fractional factorial methods can identify critical factors while minimizing experimental runs . Reaction path searches using quantum chemical calculations (e.g., density functional theory) may further guide condition optimization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?
Key techniques include:
- X-ray crystallography for definitive structural confirmation (e.g., resolving tautomeric forms of the triazole ring) .
- NMR spectroscopy : H and C NMR to verify substitution patterns, with H-N HMBC for nitrogen connectivity.
- FTIR to confirm thioamide (C=S stretch ~1250–1050 cm) and triazole (C=N stretch ~1500 cm) functionalities.
Ambiguities in tautomerism or regiochemistry require complementary methods: compare computed NMR chemical shifts (via DFT) with experimental data to resolve discrepancies .
Q. What are the primary considerations when selecting solvent systems and catalysts for its synthesis to maximize yield and purity?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the triazole nitrogen but may promote side reactions. Screen solvents using Kamlet-Taft parameters to balance reactivity and solubility .
- Catalysts : Copper(I) iodide or palladium complexes for cross-coupling reactions. Monitor catalytic efficiency via turnover frequency calculations and characterize by-products using LC-MS .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the discovery of novel derivatives while maintaining synthetic feasibility?
Implement quantum chemical reaction path searching (e.g., artificial force-induced reaction method) to map potential energy surfaces and identify low-barrier pathways. Couple this with machine learning to predict regioselectivity in triazole-pyridine coupling reactions. Validate predictions via microfluidic high-throughput screening to assess scalability .
Q. What strategies exist for resolving contradictions between theoretical predictions (e.g., DFT calculations) and experimental observations in its reactivity studies?
- Multiscale modeling : Combine DFT with molecular dynamics to account for solvation and temperature effects.
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvent models) using Bayesian statistics.
- Iterative refinement : Adjust computational models based on experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies in activation energies .
Q. What advanced separation techniques are appropriate for isolating this compound from complex reaction mixtures containing similar heterocyclic byproducts?
- High-performance countercurrent chromatography (HPCCC) : Utilize polarity gradients to separate isomers with minimal stationary phase interactions .
- Membrane filtration : Employ nanofiltration membranes with tailored pore sizes (1–5 kDa) to isolate target molecules based on molecular weight .
- Chiral stationary phases (CSPs) in HPLC : Resolve enantiomers using cellulose-based CSPs if asymmetric synthesis introduces stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
